![molecular formula C9H9N5O3S B562458 N,N'-(7-Hydroxythiazolo[4,5-d]pyrimidine-2,5-diyl)diacetamide CAS No. 22365-29-3](/img/structure/B562458.png)

N,N'-(7-Hydroxythiazolo[4,5-d]pyrimidine-2,5-diyl)diacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

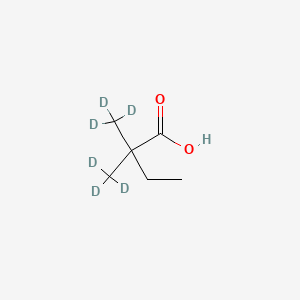

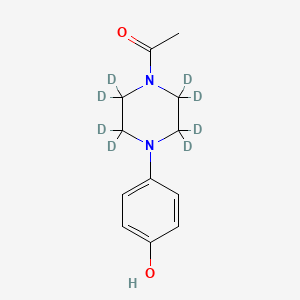

The synthesis of pyrimido[4,5-d]pyrimidines, which includes “N,N’-(7-Hydroxythiazolo[4,5-d]pyrimidine-2,5-diyl)diacetamide”, involves various methods . One method involves the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex .Molecular Structure Analysis

The molecular structure of “N,N’-(7-Hydroxythiazolo[4,5-d]pyrimidine-2,5-diyl)diacetamide” consists of two fused pyrimidine rings, making it a bicyclic compound . It contains two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .Chemical Reactions Analysis

The reactivities of the substituents linked to the ring carbon and nitrogen atoms of pyrimido[4,5-d]pyrimidines are crucial in their chemical reactions . The chemistry of pyrimidopyrimidines has been studied extensively, and unexpected synthetic routes have been proposed .Physical and Chemical Properties Analysis

The physical and chemical properties of “N,N’-(7-Hydroxythiazolo[4,5-d]pyrimidine-2,5-diyl)diacetamide” include its molecular formula (C9H9N5O3S), molecular weight (267.26), and its CAS number (22365-29-3) .Wissenschaftliche Forschungsanwendungen

Optical Sensors and Biological Significance

Compounds containing heteroatoms, including pyrimidine derivatives, are crucial in organic chemistry due to their extensive use in creating optical sensors and their biological and medicinal applications. Pyrimidine derivatives, recognized for their sensing materials due to their ability to form coordination and hydrogen bonds, are highlighted for their broad biological and medicinal applications, ranging from antimicrobial to anticancer activities. This encompasses the development of exquisite sensing materials and their deployment in various biological contexts (Jindal & Kaur, 2021).

Heterocyclic N-Oxide Molecules in Synthesis and Drug Applications

Heterocyclic N-oxide derivatives, including pyrimidine-based compounds, serve as versatile synthetic intermediates with significant biological importance. These compounds have been pivotal in metal complex formation, catalyst design, asymmetric synthesis, and medicinal applications, displaying potent activities against various diseases. The review emphasizes the relevance of pyrimidine and its derivatives in synthesizing new drugs and the potential for future research in this area (Li et al., 2019).

Pyrazolo[1,5-a]pyrimidine Scaffold in Medicinal Chemistry

The pyrazolo[1,5-a]pyrimidine scaffold, a derivative of pyrimidine, has shown a broad range of medicinal properties, including anticancer and anti-inflammatory activities. This review presents significant advances in the synthesis and structure-activity relationship studies of pyrazolo[1,5-a]pyrimidine derivatives since the 1980s, highlighting their potential in developing new therapeutic agents (Cherukupalli et al., 2017).

Pyrimidine Derivatives as Anti-Malarial Chemotherapy

The review focuses on exploiting dihydroorotate dehydrogenase (PfDHODH) from the Plasmodium falciparum pyrimidine biosynthetic pathway as a target for anti-malarial drug discovery. Several potent inhibitors of PfDHODH have been identified, showing selectivity for the malarial enzyme over the human counterpart. This highlights the validation of PfDHODH as a target for identifying new antimalarial compounds, emphasizing the need for compounds combining potency and metabolic stability (Phillips & Rathod, 2010).

Anti-Cancer Potentials of Pyrimidine Derivatives

Pyrimidine-based scaffolds have been extensively reported for their anticancer activity. This review strictly focuses on the patent literature since 2009, presenting the structure, IC50 values, and targets involved for various pyrimidine-based anticancer agents. The review indicates a high interest among researchers globally in exploiting pyrimidine derivatives for anticancer drug development, suggesting a promising future for these compounds as potential drug candidates (Kaur et al., 2014).

Zukünftige Richtungen

The future directions for “N,N’-(7-Hydroxythiazolo[4,5-d]pyrimidine-2,5-diyl)diacetamide” and similar compounds involve further exploration of their chemistry and biological significance . Researchers in the fields of synthetic organic and medicinal chemistry are encouraged to undertake and improve new approaches for the construction of new standard biological components .

Wirkmechanismus

Target of Action

It is known that pyrimido[4,5-d]pyrimidine analogs, which this compound is a type of, have been applied on a large scale in the medical and pharmaceutical fields

Mode of Action

As a pyrimido[4,5-d]pyrimidine analog, it is likely to interact with its targets in a manner similar to other compounds in this class . More detailed studies are required to elucidate the exact mode of action.

Biochemical Pathways

Pyrimido[4,5-d]pyrimidine analogs are known to have significant biological applications , suggesting that they may interact with multiple biochemical pathways

Result of Action

Given its classification as a pyrimido[4,5-d]pyrimidine analog, it is likely to have significant biological effects

Biochemische Analyse

Biochemical Properties

It has been suggested that this compound may interact with various enzymes and proteins .

Molecular Mechanism

It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Further in vitro or in vivo studies are needed to understand these aspects .

Dosage Effects in Animal Models

The effects of different dosages of 2,5-Diacetamido-2,3-dihydrothiazolo[4,5-d]pyrimidine-7-(6H)-one in animal models have not been reported. Future studies should investigate any threshold effects, as well as any toxic or adverse effects at high doses .

Eigenschaften

IUPAC Name |

N-(2-acetamido-7-oxo-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5O3S/c1-3(15)10-8-12-6-5(7(17)14-8)18-9(13-6)11-4(2)16/h1-2H3,(H3,10,11,12,13,14,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXFOPDRLCKTSEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=C(C(=O)N1)SC(=N2)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N5O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652541 |

Source

|

| Record name | N,N'-(7-Oxo-4,7-dihydro[1,3]thiazolo[4,5-d]pyrimidine-2,5-diyl)diacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22365-29-3 |

Source

|

| Record name | N,N'-(7-Oxo-4,7-dihydro[1,3]thiazolo[4,5-d]pyrimidine-2,5-diyl)diacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-Diisopropyl-d14-3-[(5-methoxycarbonyl)-2-hydroxy)phenyl]-3-phenyl-propylamine](/img/structure/B562383.png)

![[2,2'-Bipyridine]-4,4'(1H,1'H)-dithione](/img/structure/B562386.png)

![6(R)-[2-(8(S)-(2,2-Dimethyl-d6-butyryl)oxy]-2(S),6(R)-dimethyl-1,2,6,7,8,8a(R)-hexahydro-1(S)-naphthyl]ethyl-4(R)-(t-butyl-dimethylsilyl)oxy-3,4,5,6-tetrahydro-2H-pyran-2-one](/img/structure/B562394.png)